Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and various aromatic substituents. Its synthesis and reactivity make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of various substituents through nucleophilic substitution, esterification, and other organic transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, BENZYL 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its specific substituents and structural features. Similar compounds may include other dihydropyridine derivatives, which share the core structure but differ in their substituents and functional groups. These differences can significantly impact their chemical reactivity and biological activity.
Properties
Molecular Formula |
C30H26ClN3O4S |
---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
benzyl 4-(4-chlorophenyl)-5-cyano-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H26ClN3O4S/c1-19-27(30(36)38-17-20-6-4-3-5-7-20)28(21-8-10-22(31)11-9-21)25(16-32)29(33-19)39-18-26(35)34-23-12-14-24(37-2)15-13-23/h3-15,28,33H,17-18H2,1-2H3,(H,34,35) |
InChI Key |
NVXFCDZSZYUWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.